molecular formula C10H14ClN B13644671 (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride

(S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride

Katalognummer: B13644671
Molekulargewicht: 183.68 g/mol
InChI-Schlüssel: SSWDGINDUUAPLS-QRPNPIFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a vinyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-phenylethan-1-amine and a vinyl-containing reagent.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

(S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: It serves as a precursor for the development of biologically active compounds and pharmaceuticals.

    Medicine: Research into its potential therapeutic applications, such as in the treatment of neurological disorders, is ongoing.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride include:

  • (S)-1-Phenylethan-1-amine
  • (S)-1-(4-Methylphenyl)ethan-1-amine
  • (S)-1-(4-Ethylphenyl)ethan-1-amine

Uniqueness

What sets this compound apart from these similar compounds is the presence of the vinyl group, which imparts unique reactivity and potential for further functionalization. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C10H14ClN

Molekulargewicht

183.68 g/mol

IUPAC-Name

(1S)-1-(4-ethenylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h3-8H,1,11H2,2H3;1H/t8-;/m0./s1

InChI-Schlüssel

SSWDGINDUUAPLS-QRPNPIFTSA-N

Isomerische SMILES

C[C@@H](C1=CC=C(C=C1)C=C)N.Cl

Kanonische SMILES

CC(C1=CC=C(C=C1)C=C)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.